5-bromo-3,4-dimethylthiophene-2-carbaldehyde
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Overview
Description
5-bromo-3,4-dimethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3- and 4-positions, and an aldehyde group at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,4-dimethylthiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthiophene followed by formylation. One common method is as follows:
Bromination: 3,4-dimethylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 5-position.
Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,4-dimethylthiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-bromo-3,4-dimethylthiophene-2-carboxylic acid.
Reduction: 5-bromo-3,4-dimethylthiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-bromo-3,4-dimethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-3,4-dimethylthiophene-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarbaldehyde: Lacks the methyl groups at the 3- and 4-positions.
3,4-dimethylthiophene-2-carbaldehyde: Lacks the bromine atom at the 5-position.
5-chloro-3,4-dimethylthiophene-2-carbaldehyde: Has a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-bromo-3,4-dimethylthiophene-2-carbaldehyde is unique due to the combination of its bromine atom, methyl groups, and aldehyde group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1359152-60-5 |
---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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